2-Chloro-4-(3-methoxypropoxy)pyridine
Overview
Description
2-Chloro-4-(3-methoxypropoxy)pyridine is a synthetic organic compound characterized by its molecular structure, which includes a pyridine ring substituted with a chloro group at the second position and a 3-methoxypropoxy group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methoxypropoxy)pyridine typically involves the reaction of 2-chloropyridine with 3-methoxypropyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-methoxypropoxy)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of this compound derivatives with reduced chloro groups.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3-methoxypropoxy)pyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of biological systems and interactions with biomolecules.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-(3-methoxypropoxy)pyridine exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
2-Chloromethyl-3-methyl-4-methoxypropoxy pyridine hydrochloride
Properties
IUPAC Name |
2-chloro-4-(3-methoxypropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-5-2-6-13-8-3-4-11-9(10)7-8/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMLZUQQJIGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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